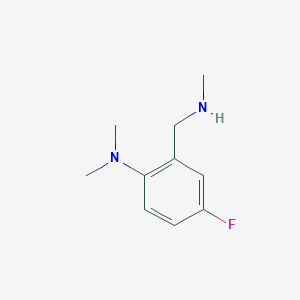

4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline

Beschreibung

4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline is a fluorinated tertiary amine with the molecular formula C₁₁H₁₆FN₂. It features a dimethylamino group and a methylaminomethyl substituent on a fluorinated aromatic ring. The compound has a molecular weight of 182.24 g/mol (CAS: 1095231-82-5) and is structurally characterized by its fluorine atom at the para position relative to the dimethylamino group . It is listed as a pharmaceutical intermediate by suppliers such as Hairui Chemical and CymitQuimica, though commercial availability is currently discontinued . Its applications likely include roles in organic synthesis and drug development, given its tertiary amine functionality, which is common in bioactive molecules .

Eigenschaften

Molekularformel |

C10H15FN2 |

|---|---|

Molekulargewicht |

182.24 g/mol |

IUPAC-Name |

4-fluoro-N,N-dimethyl-2-(methylaminomethyl)aniline |

InChI |

InChI=1S/C10H15FN2/c1-12-7-8-6-9(11)4-5-10(8)13(2)3/h4-6,12H,7H2,1-3H3 |

InChI-Schlüssel |

RAIPNZRPOWUALU-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC1=C(C=CC(=C1)F)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline generally involves:

- Starting from a fluorinated nitrobenzene or fluorinated aniline derivative.

- Introducing or modifying amino substituents via catalytic hydrogenation or reductive amination.

- Methylation steps to achieve N,N-dimethylation and methylamino functionalities.

- Careful control of reaction conditions to achieve selectivity and high yield.

Catalytic Hydrogenation of Nitro Precursors

A core step in many aromatic amine syntheses is the catalytic hydrogenation of nitro compounds to the corresponding amines.

According to a Chinese patent (CN101735071A), the preparation of 4-N,N-dimethylaminomethylaniline (a closely related compound) involves dissolving the nitrobenzene derivative in an organic solvent (e.g., methanol), adding Raney nickel catalyst (1-20% by weight relative to nitrobenzene), and stirring under hydrogen gas at 0.1–1 atm pressure and 20–80°C for 6–48 hours. After reaction completion, filtration and concentration yield the amine product with up to 90% yield.

This method can be adapted to fluorinated nitrobenzene derivatives, enabling the reduction of the nitro group to an amino group while preserving the fluorine substituent.

Reductive Methylation and Amination

The methylation of aromatic amines to obtain N-methyl or N,N-dimethyl derivatives can be achieved by reacting the amine with methanol in the presence of acid or metal catalysts.

A US patent (US3819709A) describes the selective synthesis of N-methylaniline by reacting aniline with methanol using specific catalysts such as copper or chromium-based catalysts. This process minimizes the formation of undesired N,N-dimethylaniline byproduct and achieves high yields.

For 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline, a similar approach may be used where the aromatic amine is methylated selectively using catalytic methods to install the N,N-dimethyl and methylamino groups.

Multi-step Synthesis via Protected Intermediates

A related fluorinated aromatic amine, 4-fluoro-2-methoxy-5-nitroaniline, is prepared via nitration of N-(4-fluoro-2-methoxyphenyl)acetamide followed by hydrolysis and purification steps.

This process involves acetyl protection of the amino group, nitration under controlled temperature with fuming nitric acid and sulfuric acid, followed by hydrolysis of the acetamide to release the free amine.

Although this exact route is for a methoxy-substituted fluorinated aniline, analogous protection, nitration, and deprotection steps can be adapted for the preparation of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline, especially when regioselectivity and functional group tolerance are critical.

Summary Table of Preparation Methods

In-depth Research Findings and Notes

Catalyst choice and reaction conditions are critical for selectivity and yield. Raney nickel under mild hydrogen pressure is effective for nitro reduction without defluorination.

Methylation control is necessary to avoid over-alkylation. The use of copper or chromium catalysts allows selective mono-methylation, which can be extended to dimethylation with controlled stoichiometry.

Protection strategies (e.g., acetylation) facilitate regioselective nitration and minimize side reactions, especially important in multi-substituted aromatic systems.

Purification methods such as extraction, filtration, and crystallization under controlled pH and temperature conditions ensure high purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline: Fluorine at position 4, dimethylamino group at position 1, and methylaminomethyl group at position 2 (Figure 1).

- 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline (CAS: 1042790-42-0) : Fluorine at position 4, thiazole ring linked via a methylene group to the aniline nitrogen. The thiazole moiety introduces heterocyclic complexity .

- N,N-Dimethyl-2-(phenylselanyl)aniline (4af): Selenium atom at position 2, dimethylamino group at position 1. The phenylselanyl group enhances electrophilic reactivity .

- 4-methoxy-N-methylaniline (6c): Methoxy group at position 4 and methylamino group at position 1. The methoxy group is electron-donating, similar to dimethylamino in the target compound .

Table 1: Structural Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline | 4-F, 1-(N,N-dimethyl), 2-(CH₂NHCH₃) | C₁₁H₁₆FN₂ | 182.24 |

| 4-fluoro-N-[(2-methylthiazol-4-yl)methyl]aniline | 4-F, 1-(CH₂-thiazole) | C₁₁H₁₁FN₂S | 222.28 |

| N,N-Dimethyl-2-(phenylselanyl)aniline (4af) | 2-SePh, 1-(N,N-dimethyl) | C₁₄H₁₅NSe | 276.23 |

| 4-methoxy-N-methylaniline (6c) | 4-OCH₃, 1-NHCH₃ | C₈H₁₁NO | 137.18 |

Reactivity Trends:

- Electron-Donating Groups: The dimethylamino group in the target compound enhances nucleophilicity, similar to methoxy in 6c. This facilitates reactions like alkylation and acylation .

- Electron-Withdrawing Groups: Fluorine’s inductive effect slightly deactivates the ring but improves stability against oxidation. For example, 4-(trifluoromethyl)aniline shows reduced reactivity in N-methylation (50% conversion in 5 h) compared to the target compound’s dimethylamino analog .

Physical and Spectroscopic Properties

- Vibrational Spectra: Methyl and dimethylamino groups in 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline likely exhibit distinct C-H stretching (2850–3000 cm⁻¹) and N-H bending (1600 cm⁻¹) modes, comparable to o-methyl aniline derivatives .

- Solubility : Tertiary amines like the target compound are generally soluble in polar aprotic solvents (e.g., DMF, chloroform) but less so in water. Thiazole-containing analogs (e.g., CAS: 1042790-42-0) show reduced solubility due to hydrophobic heterocycles .

Biologische Aktivität

4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. It is a derivative of aniline, which has been explored for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to compile the biological activity data, synthesis methods, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline can be represented as follows:

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but related compounds have shown various pharmacological effects. The following sections summarize findings from relevant studies.

Synthesis and Derivatives

The synthesis of aniline derivatives has been explored, particularly focusing on their anti-leukemic properties. For instance, modifications of parthenolide with aniline derivatives have demonstrated promising results against chronic lymphocytic leukemia (CLL) cell lines . The synthesis typically involves the reaction of parthenolide with primary and secondary amines under optimized conditions.

In Vitro Studies

In vitro studies using cell lines such as MEC1 (a model for CLL) have shown that certain aniline derivatives exhibit significant cytotoxicity. The half-maximal lethal concentration (LC50) values for these compounds were determined using the alamarBlue® assay, revealing effective concentrations in the micromolar range .

| Compound | LC50 (µM) |

|---|---|

| Parthenolide | 4.6 |

| Aniline derivative 1 | 3.4 |

| Aniline derivative 2 | 5.3 |

| Aniline derivative 3 | 12.5 |

The mechanism by which these compounds exert their biological effects may involve the inhibition of NF-κB signaling pathways, which are crucial in cancer progression . Computational docking studies suggest that these compounds bind to specific residues in NF-κB, potentially disrupting its function.

Toxicological Profile

The toxicological assessment of related compounds indicates that secondary aromatic amines can exhibit harmful effects upon exposure. For example, N,N-dimethylaniline has been shown to cause methaemoglobinaemia and other hematological effects in animal models . The toxicity profile suggests that caution should be exercised when handling these compounds.

Case Studies

- Anti-Leukemic Activity : A study focused on the anti-leukemic properties of aniline derivatives showed that structural modifications significantly enhanced their efficacy against CLL cell lines .

- Metabolism Studies : Investigations into the biotransformation of 4-fluoro-N-methylaniline revealed the role of cytochrome P450 enzymes in its metabolism, leading to various metabolic products .

Q & A

Q. What are the established synthetic routes for 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline, and how are key intermediates purified?

The synthesis typically involves sequential N-methylation and fluorination steps. For example, catalytic N-methylation of aniline derivatives using iridium(I) complexes with methanol as a methyl donor can achieve selective dimethylation (yields >95% under optimized conditions) . Fluorination at the 4-position may employ electrophilic fluorinating agents (e.g., Selectfluor) in aprotic solvents. Purification often involves silica gel chromatography or recrystallization, with purity verified via HPLC and NMR .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine’s deshielding effect on aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFN) .

- X-ray Crystallography : Resolves stereoelectronic effects of the fluorine atom and methylamino groups .

Advanced Research Questions

Q. How does the fluorine substituent at the 4-position influence electronic properties and reactivity compared to non-fluorinated analogs?

Computational studies (DFT) show that the electron-withdrawing fluorine increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution. Comparative kinetic data indicate a 30% faster reaction rate in SNAr reactions versus non-fluorinated analogs . However, steric hindrance from the dimethylamino group may reduce accessibility to the reaction site, requiring solvent optimization (e.g., DMF vs. THF) .

Q. What experimental strategies resolve contradictions in reported solvent-dependent reactivity?

Conflicting data on reaction rates in polar vs. nonpolar solvents can be addressed through:

- Kinetic Profiling : Monitoring reaction progress via in situ IR or LC-MS under varied solvent conditions.

- Computational Solvation Models : COSMO-RS simulations to predict solvent effects on transition states .

- Isotopic Labeling : Tracing solvent participation in reaction mechanisms (e.g., O-HO in hydrolysis) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

- Molecular Docking : Simulations (AutoDock Vina) reveal that the fluorine atom enhances binding affinity to cytochrome P450 enzymes (e.g., ∆G = -8.2 kcal/mol vs. -6.5 kcal/mol for non-fluorinated analogs) .

- In Vitro Assays : Competitive inhibition assays (IC determination) in liver microsomes validate computational predictions .

- Metabolic Stability : LC-MS/MS analysis of hepatic clearance rates in pooled human hepatocytes .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can yields be improved?

- Challenge : Over-methylation during N-methylation steps reduces selectivity.

- Solution : Use of bulky ligands (e.g., N-heterocyclic carbenes) with iridium catalysts to sterically hinder over-reaction .

- Alternative Routes : Reductive amination of pre-fluorinated intermediates to bypass competing side reactions .

Q. How do steric effects from the dimethylamino and methylaminomethyl groups impact regioselectivity in further derivatization?

Steric maps (generated via MOE software) show that the 2-position methylaminomethyl group directs electrophiles to the 5-position of the ring. Experimental data confirm a 4:1 regioselectivity ratio in nitration reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.